

The Versatile Building Block: 4-Amino-3-methoxybenzaldehyde in Organic Synthesis

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Compound of Interest

Compound Name: 4-Amino-3-methoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

4-Amino-3-methoxybenzaldehyde, a substituted aromatic aldehyde, serves as a crucial and versatile starting material in the landscape of organic synthesis. Its unique trifunctional nature, possessing an amino group, a methoxy group, and a formyl group on a benzene ring, offers a rich platform for the construction of a diverse array of complex molecules, particularly heterocyclic scaffolds of significant medicinal and material science interest. This document provides detailed application notes and experimental protocols for leveraging **4-Amino-3-methoxybenzaldehyde** as a key building block in the synthesis of Schiff bases, quinolines, quinazolinones, and benzodiazepines.

Application Notes

The strategic positioning of the electron-donating amino and methoxy groups, alongside the electron-withdrawing aldehyde functionality, imparts a distinct reactivity profile to **4-Amino-3-methoxybenzaldehyde**. This electronic arrangement facilitates a variety of chemical transformations, making it an ideal precursor for drug discovery and development.

- **Synthesis of Schiff Bases:** The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are not only valuable synthetic intermediates but also exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The imine ($-C=N-$) linkage is often critical for their bioactivity.

- **Construction of Quinolines:** As an aromatic amine, **4-Amino-3-methoxybenzaldehyde** is a suitable substrate for the Doebner-von Miller reaction and related quinoline syntheses. This reaction, typically acid-catalyzed, allows for the annulation of a pyridine ring onto the benzene ring, yielding substituted quinolines. Quinolines are a prominent class of heterocyclic compounds found in numerous pharmaceuticals.
- **Formation of Quinazolinones:** The amino group of **4-Amino-3-methoxybenzaldehyde** can participate in cyclization reactions with appropriate precursors to form quinazolinones. These fused heterocyclic systems are of significant interest due to their diverse pharmacological activities, including anticancer and anti-inflammatory effects.
- **Assembly of Benzodiazepines:** In reactions with o-phenylenediamines and a suitable carbonyl source, **4-Amino-3-methoxybenzaldehyde** can be incorporated into the synthesis of benzodiazepine derivatives. Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.

Data Presentation

The following tables summarize quantitative data for various derivatives synthesized from aromatic aldehydes, including analogues of **4-Amino-3-methoxybenzaldehyde**, highlighting their biological efficacy.

Table 1: Anticancer Activity of Schiff Base Derivatives

Compound Class	Cell Line	IC50 (μM)	Reference
Benzyloxybenzaldehyde Derivatives	ALDH1A3 expressing cells	0.23 - 1.29	[1]
N-Benzylidene Chromeno[2,3-d]pyrimidine	Various tumor cell lines	0.23 - 0.3	
Schiff Base of 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid	Tongue Squamous Cell Carcinoma	446.68 μg/mL	[2]

Table 2: Antimicrobial Activity of Schiff Base Derivatives

Compound Class	Microorganism	Zone of Inhibition (mm)	MIC (µg/mL)	Reference
Sulfamethoxazole Schiff Bases	Rapidly Growing Mycobacteria	-	0.61 - 1.22	[3]
Reduced Schiff Bases	Mycobacterium tuberculosis	-	12.50	[4]
Reduced Schiff Bases	E. coli, P. aeruginosa, S. aureus, B. subtilis	-	0.40 - 6.25	[4]
Amino Acid Schiff Base Cu(II) Complexes	E. coli	-	6.25 - 25	[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving **4-Amino-3-methoxybenzaldehyde** and its analogues.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes a general method for the condensation of an aromatic aldehyde with a primary amine.

Materials:

- **4-Amino-3-methoxybenzaldehyde** (1.0 eq)
- Substituted aniline (1.0 eq)
- Ethanol

- Glacial acetic acid (catalytic amount)

Procedure:

- Dissolve **4-Amino-3-methoxybenzaldehyde** in a minimal amount of ethanol in a round-bottom flask.
- In a separate flask, dissolve the substituted aniline in ethanol.
- Add the aniline solution to the aldehyde solution with stirring.
- Add a few drops of glacial acetic acid to the reaction mixture.
- Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried.
- The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of a Quinoline Derivative via Doebner-von Miller Reaction

This protocol outlines the general steps for the synthesis of a quinoline derivative from an aniline and an α,β -unsaturated aldehyde.

Materials:

- **4-Amino-3-methoxybenzaldehyde** (as the aniline component) (1.0 eq)
- α,β -Unsaturated aldehyde (e.g., crotonaldehyde) (2.0 eq)
- Hydrochloric acid or a Lewis acid (e.g., ZnCl_2)
- An oxidizing agent (e.g., arsenic pentoxide, or the imine formed in situ)

Procedure:

- In a round-bottom flask, dissolve **4-Amino-3-methoxybenzaldehyde** in a suitable solvent and add the acid catalyst.
- Heat the mixture to reflux.
- Slowly add the α,β -unsaturated aldehyde to the refluxing mixture.
- Continue refluxing for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution).
- Extract the product with an organic solvent (e.g., dichloromethane).
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
- Purify the crude product by column chromatography or distillation.

Protocol 3: Synthesis of a 1,5-Benzodiazepine Derivative

This protocol describes the condensation of an o-phenylenediamine with a ketone, which can be adapted for aldehydes like **4-Amino-3-methoxybenzaldehyde** in the presence of another carbonyl compound.^[6]

Materials:

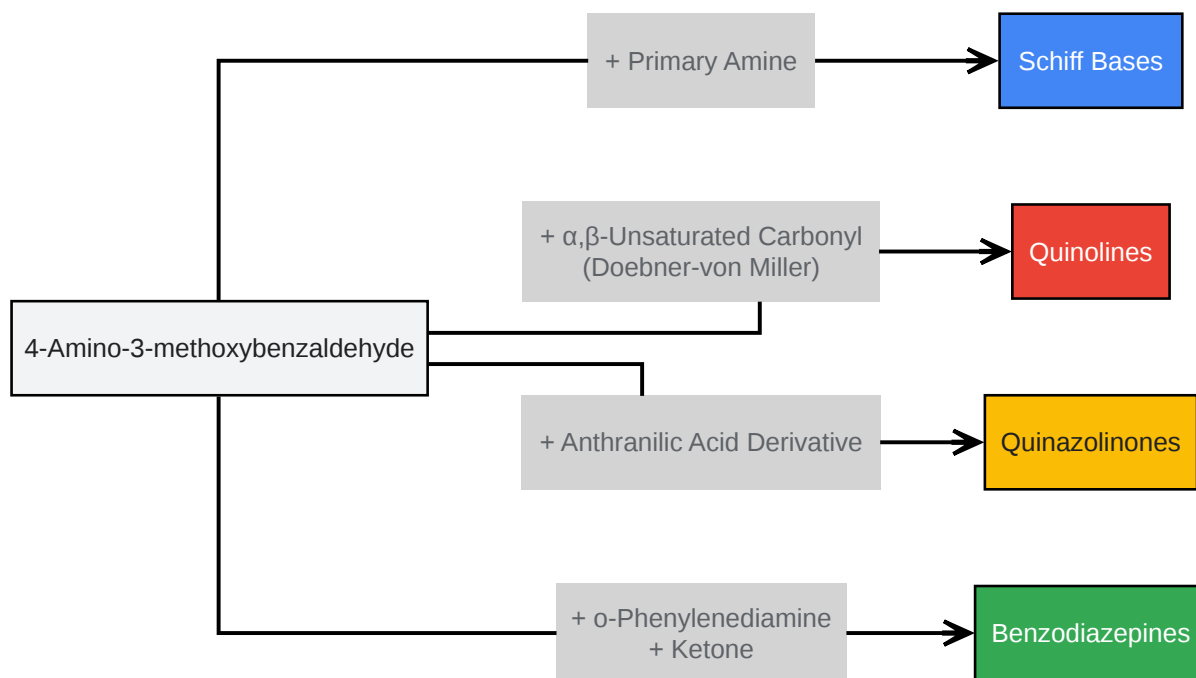
- o-Phenylenediamine (1.0 eq)
- **4-Amino-3-methoxybenzaldehyde** (1.0 eq)
- A ketone (e.g., acetone or a 1,3-diketone) (2.0 eq)
- A catalyst (e.g., H-MCM-22, BF₃-etherate, or acetic acid)^[6]
- Acetonitrile or another suitable solvent

Procedure:

- To a solution of o-phenylenediamine and **4-Amino-3-methoxybenzaldehyde** in the chosen solvent, add the ketone.
- Add the catalyst to the mixture.
- Stir the reaction mixture at room temperature or under reflux for the time required for the reaction to complete (typically 1-3 hours, monitor by TLC).[6]
- After completion, remove the catalyst by filtration if it is a solid.
- Evaporate the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Visualizations

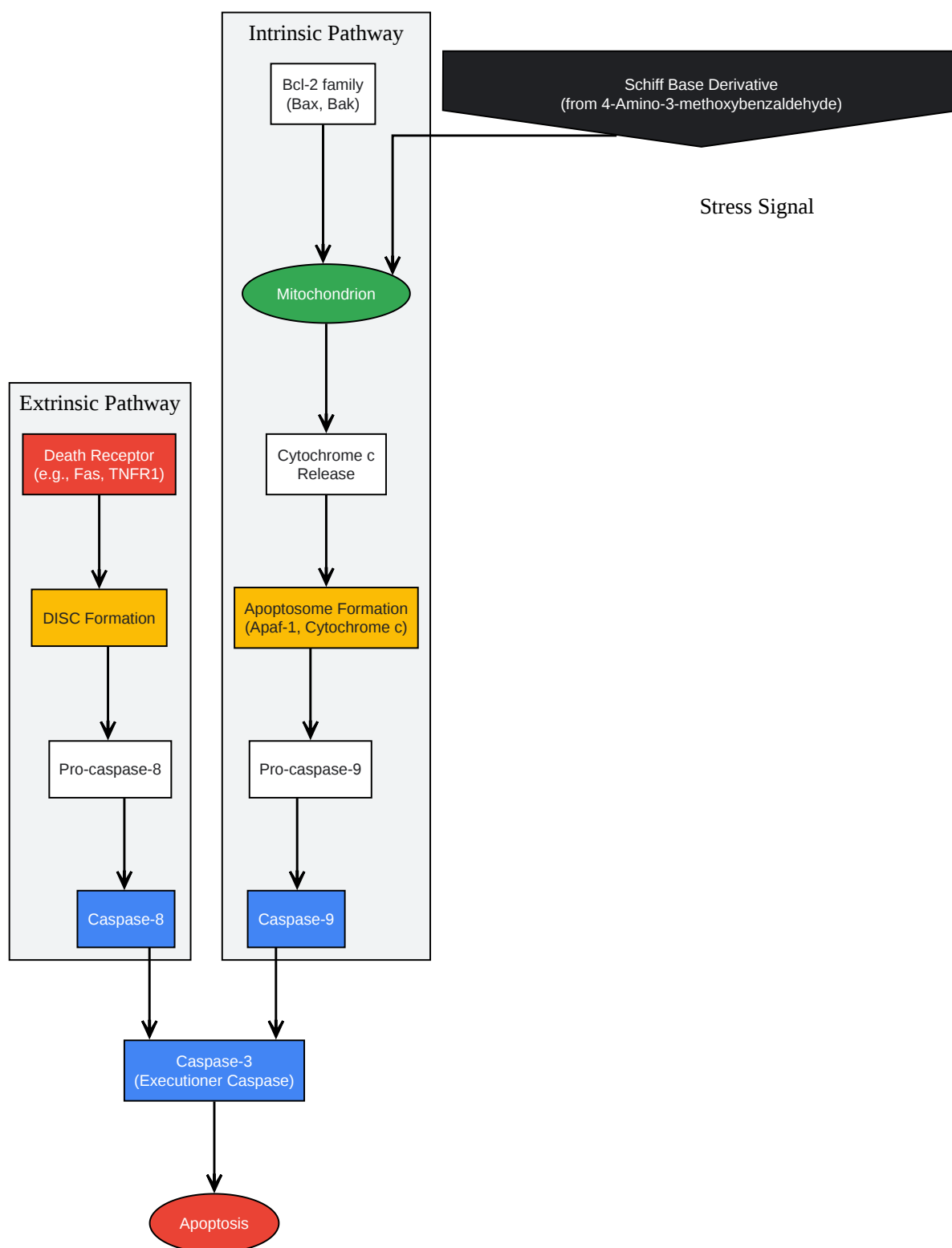
Synthetic Pathways from 4-Amino-3-methoxybenzaldehyde



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Caption: Synthetic routes from **4-Amino-3-methoxybenzaldehyde**.

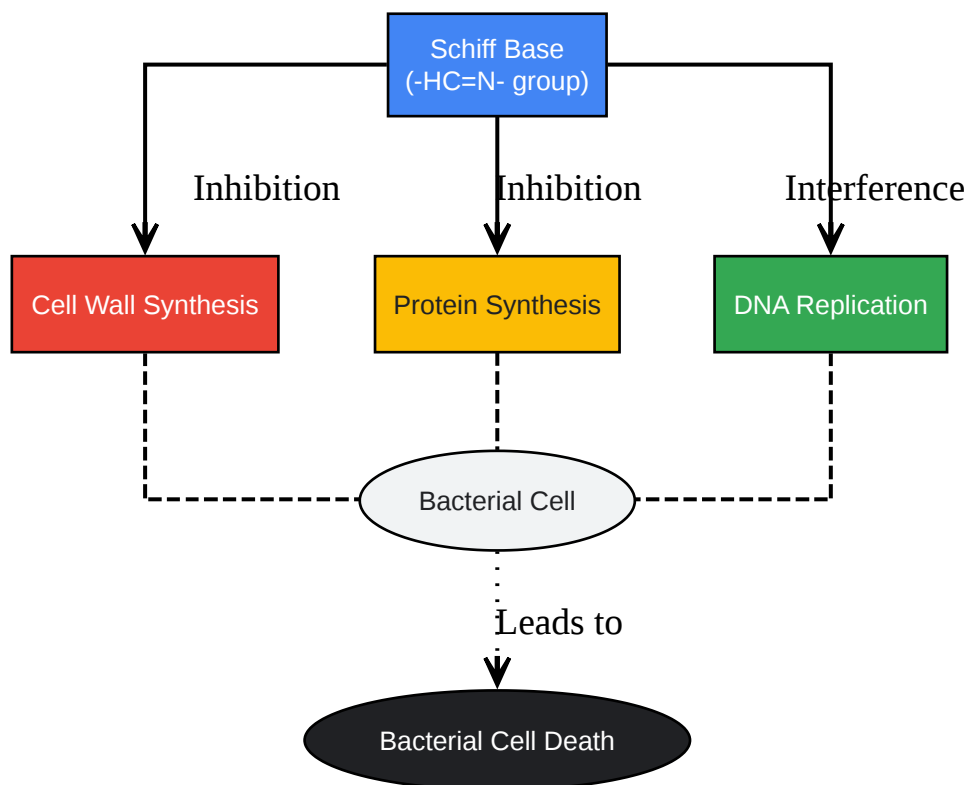
Proposed Mechanism of Anticancer Activity: Induction of Apoptosis



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Caption: Apoptosis induction by Schiff base derivatives.

Proposed Mechanism of Antimicrobial Activity



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Caption: General antimicrobial mechanisms of Schiff bases.

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